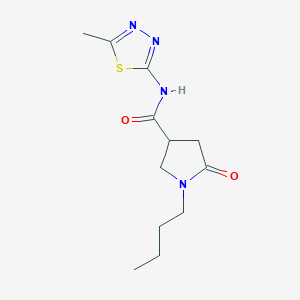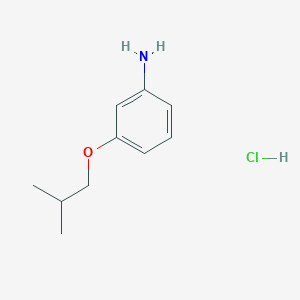![molecular formula C18H22N2OS B4747786 N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)propyl]thiourea](/img/structure/B4747786.png)
N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)propyl]thiourea
Vue d'ensemble
Description
N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)propyl]thiourea, also known as MPTU, is a thiourea derivative that has been widely used in scientific research. MPTU has a unique chemical structure that allows it to exhibit various biochemical and physiological effects, making it a promising compound for further studies.
Mécanisme D'action
The mechanism of action of N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)propyl]thiourea is not fully understood, but it is believed to be related to its ability to modulate oxidative stress and inflammation. N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)propyl]thiourea has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in cells. It also inhibits the production of pro-inflammatory cytokines and chemokines, reducing inflammation in tissues.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)propyl]thiourea has various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer effects. It has been shown to reduce oxidative stress, inflammation, and cancer cell growth in vitro and in vivo. N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)propyl]thiourea has also been shown to improve cognitive function and protect neurons from oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)propyl]thiourea has several advantages as a research compound, including its unique chemical structure, its ability to modulate oxidative stress and inflammation, and its potential as an anti-cancer and neuroprotective agent. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)propyl]thiourea research, including further studies on its mechanism of action, its potential as a therapeutic agent for cancer and neurodegenerative diseases, and its potential as a dietary supplement. Additionally, more studies are needed to fully understand the safety and toxicity of N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)propyl]thiourea in humans.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)propyl]thiourea has been used in various scientific research studies, including cancer research, neuroprotection, and anti-inflammatory studies. In cancer research, N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)propyl]thiourea has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection studies, N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)propyl]thiourea has been shown to protect neurons from oxidative stress and promote neuronal survival. In anti-inflammatory studies, N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)propyl]thiourea has been shown to reduce inflammation and oxidative stress in various tissues.
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-3-[1-(4-methylphenyl)propyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-4-17(14-10-8-13(2)9-11-14)20-18(22)19-15-6-5-7-16(12-15)21-3/h5-12,17H,4H2,1-3H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMINPPKVWWMKLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NC(=S)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-[1-(4-methylphenyl)propyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(3-{[(3-chlorophenyl)amino]carbonyl}-4-ethyl-5-methyl-2-thienyl)amino]-5-oxopentanoic acid](/img/structure/B4747708.png)
![methyl 2-({[(4-bromo-2-ethylphenyl)amino]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4747716.png)
![2-(methylthio)-7-(2-pyridinylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4747719.png)

![4-isopropoxy-N-({[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4747730.png)
![4-(2-oxo-1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4747737.png)
![2-methyl-3-phenyl-9-(1-piperidinyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B4747742.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B4747753.png)
![N-(5-{[(3-bromobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide](/img/structure/B4747761.png)
![3-({[3-(aminocarbonyl)-4,5-dihydronaphtho[1,2-b]thien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4747770.png)

![ethyl 2-{[({4-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4747779.png)
![2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4747783.png)
![1-(2-fluorobenzyl)-4-[3-(2-naphthylsulfonyl)propanoyl]piperazine](/img/structure/B4747787.png)